molecular formula C21H23N3O2 B12932070 N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide

N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B12932070
M. Wt: 349.4 g/mol
InChI Key: DRKXYVLEIYLCPW-PKNBQFBNSA-N
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Description

N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide is a complex organic compound that features a quinoline core substituted with a diethylamino group, a methyl group, and a furan-2-yl acrylamide moiety

Preparation Methods

The synthesis of N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactionsThe final step involves the coupling of the furan-2-yl acrylamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the acrylamide moiety to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes and lead to cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide include:

The uniqueness of this compound lies in its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

(E)-N-[2-(diethylamino)-4-methylquinolin-6-yl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C21H23N3O2/c1-4-24(5-2)20-13-15(3)18-14-16(8-10-19(18)23-20)22-21(25)11-9-17-7-6-12-26-17/h6-14H,4-5H2,1-3H3,(H,22,25)/b11-9+

InChI Key

DRKXYVLEIYLCPW-PKNBQFBNSA-N

Isomeric SMILES

CCN(CC)C1=NC2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CO3)C(=C1)C

Canonical SMILES

CCN(CC)C1=NC2=C(C=C(C=C2)NC(=O)C=CC3=CC=CO3)C(=C1)C

Origin of Product

United States

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